molecular formula C18H21N3O B2977336 2-cyclobutanecarbonyl-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2309555-36-8

2-cyclobutanecarbonyl-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2977336
CAS No.: 2309555-36-8
M. Wt: 295.386
InChI Key: FSHPVYAYCZGQNY-UHFFFAOYSA-N
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Description

2-cyclobutanecarbonyl-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.386. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research in organic chemistry often explores the synthesis of heterocyclic compounds due to their significance in medicinal chemistry. For instance, the work by Dalai et al. (2006) on the synthesis of various substituted tetrahydroquinazolinones showcases the intricate processes involving Michael addition, cyclopropyl to cyclobutyl ring enlargement, and cycloaddition reactions. These compounds are vital for their potential biological activities and serve as building blocks in drug discovery (Dalai et al., 2006).

Antimicrobial Activity

The antimicrobial properties of novel quinoline derivatives, including structures similar to the query compound, have been extensively studied. Desai, Patel, and Dave (2016) reported on the synthesis of novel derivatives exhibiting potent antibacterial and antifungal activities. Such studies are crucial for developing new antimicrobial agents to combat resistant microbial strains (Desai, Patel, & Dave, 2016).

Anticancer Research

The synthesis and evaluation of heterocyclic compounds for their anticancer activity represent another critical area of research. Kumar and Perumal (2007) synthesized 2-(1,3-diphenyl-1H-pyrazol-4-yl)-4-methoxyquinolines and investigated their efficiency, highlighting the significance of such compounds in developing anticancer therapies (Kumar & Perumal, 2007).

Photoreactions and Photochemistry

Hageman and Verhoeven (1997) explored the photoreactions of monoaryl- and diaryl-p-benzoquinones, shedding light on the intricate processes of dimerizations, cyclizations, and rearrangements. Such studies contribute to understanding the photochemical properties of organic compounds, which is essential for various applications, including photodynamic therapy and the development of photoresponsive materials (Hageman & Verhoeven, 1997).

Molecular Docking and Drug Design

Katariya, Vennapu, and Shah (2021) conducted synthesis, DFT, and molecular docking analyses of novel heterocyclic compounds, including their antibacterial and antioxidant activities. Such research demonstrates the application of molecular docking in drug design, allowing for the identification of compounds with potential therapeutic effects (Katariya, Vennapu, & Shah, 2021).

Properties

IUPAC Name

cyclobutyl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-20-10-15(9-19-20)17-12-21(18(22)13-6-4-7-13)11-14-5-2-3-8-16(14)17/h2-3,5,8-10,13,17H,4,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHPVYAYCZGQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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